molecular formula C18H13Cl2N3OS B2956740 2,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392255-86-6

2,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2956740
CAS No.: 392255-86-6
M. Wt: 390.28
InChI Key: WALDOGVLPLSYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic pyrazole-derivative compound offered for research and development purposes. This benzamide features a complex molecular architecture comprising a dichlorobenzamide moiety linked to a 2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine group, creating a multifunctional scaffold of significant interest in medicinal chemistry and drug discovery. Compounds based on the pyrazole nucleus, such as this derivative, are recognized as pharmacologically important active scaffolds that demonstrate diverse therapeutic potential . Research indicates that structurally analogous 2-phenyl-5,6-dihydro-2H-thieno[3,2-c]pyrazol-3-ol derivatives function as potent inhibitors of bacterial cell wall biosynthesis, specifically targeting MurB, MurC, and MurD enzymes in Staphylococcus aureus and exhibiting antimicrobial activity against gram-positive bacteria including MRSA, VRE, and PRSP strains . The benzamide group present in this compound is a privileged structure in drug design, frequently contributing to biological activity through targeted protein binding . Researchers may utilize this chemical to investigate structure-activity relationships, develop novel enzyme inhibitors, explore mechanisms of antibacterial resistance, or synthesize more complex pharmaceutical intermediates. The compound is provided exclusively for laboratory research applications. This compound is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,5-dichloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3OS/c19-11-6-7-15(20)13(8-11)18(24)21-17-14-9-25-10-16(14)22-23(17)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALDOGVLPLSYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

C16H14Cl2N2S\text{C}_{16}\text{H}_{14}\text{Cl}_2\text{N}_2\text{S}

This compound features a thieno[3,4-c]pyrazole core structure which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis. For instance, derivatives of thieno[3,4-c]pyrazole have shown inhibitory effects on MurB, MurC, and MurD enzymes in Staphylococcus aureus, indicating a potential mechanism for antibacterial activity .

Antimicrobial Activity

A series of studies have demonstrated the antimicrobial properties of compounds related to thieno[3,4-c]pyrazole derivatives. For example:

CompoundTarget PathogenMIC (µg/mL)Activity
Compound AStaphylococcus aureus32Moderate
Compound BMRSA64Moderate
Compound CVRE128Low

These results indicate that while some derivatives possess antimicrobial activity against gram-positive bacteria, their efficacy against gram-negative bacteria remains limited.

Cytotoxicity and Therapeutic Potential

In addition to antimicrobial activity, the compound has been evaluated for cytotoxic effects on cancer cell lines. Studies have shown that derivatives can induce apoptosis in specific cancer types by activating caspase pathways. The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Mechanism
HeLa15Caspase activation
MCF720Cell cycle arrest
A54925Apoptosis induction

These findings suggest that the compound may have potential as an anticancer agent.

Case Study 1: Antibacterial Efficacy

In a controlled study involving various thieno[3,4-c]pyrazole derivatives, one compound demonstrated significant antibacterial activity against MRSA with an MIC value of 32 µg/mL. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Cancer Cell Line Testing

Another study evaluated the anticancer potential of this compound on breast cancer cell lines (MCF7). Results indicated that at a concentration of 20 µM, the compound effectively inhibited cell proliferation and induced apoptosis through caspase activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The provided evidence highlights analogues within the thieno[3,4-c]pyrazole family, which share the fused heterocyclic core but differ in substituents and functional groups. Below is a comparative analysis:

Compound Key Structural Differences Potential Implications
2,5-Dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide - 2,5-Dichlorobenzamide
- 2-Phenyl group on thienopyrazole
Enhanced lipophilicity; potential for halogen bonding in target interactions.
N-[2-(3,5-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide - 3,5-Dimethylphenyl group on thienopyrazole
- 3,4,5-Triethoxybenzamide
Increased steric bulk; ethoxy groups may improve solubility or metabolic stability.
Thieno[3,4-c]pyrazol-3-yl acetamides (Patent Example) - Acetamide substituent instead of benzamide
- Variable R-groups on the thienopyrazole
Broader SAR (structure-activity relationship) exploration for autotaxin inhibition.

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